N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide
CAS No.: 953898-96-9
Cat. No.: VC8334539
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide - 953898-96-9](/images/structure/VC8334539.png)
Specification
CAS No. | 953898-96-9 |
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Molecular Formula | C17H20N2O2 |
Molecular Weight | 284.35 g/mol |
IUPAC Name | N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide |
Standard InChI | InChI=1S/C17H20N2O2/c18-13-14-8-10-15(11-9-14)19-17(20)7-4-12-21-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-13,18H2,(H,19,20) |
Standard InChI Key | LFMJREKGYGAGIA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)CN |
Canonical SMILES | C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)CN |
Introduction
Chemical Identity and Structural Characteristics
N-[4-(Aminomethyl)phenyl]-4-phenoxybutanamide belongs to the class of aromatic amides, featuring a phenyl ring with an aminomethyl (-CH₂NH₂) substituent at the para position and a phenoxybutanamide group attached via an amide bond. The IUPAC name derives from its two primary functional groups: the 4-(aminomethyl)phenyl moiety and the 4-phenoxybutanamide chain.
Molecular and Physicochemical Properties
The compound’s molecular formula (C₁₇H₂₀N₂O₂) reflects a balance of aromatic and aliphatic components, contributing to its moderate polarity and solubility in organic solvents. Key physicochemical properties include:
Property | Value | Source |
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Molecular Weight | 284.35 g/mol | |
CAS Number | 953898-96-9 | |
Density | Not reported | – |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
The absence of reported melting and boiling points underscores the need for further experimental characterization.
Synthesis and Optimization
The synthesis of N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide involves multi-step reactions, typically beginning with the preparation of the aminomethylphenyl intermediate.
Key Synthetic Routes
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Formation of 4-(Aminomethyl)phenyl Intermediate:
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Coupling with Phenoxybutanamide:
Reaction Conditions and Yield Optimization
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Temperature: Reactions are typically conducted at reflux (80–100°C) to ensure complete conversion .
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Catalysts: Base catalysts (e.g., NaOH) facilitate deprotonation during amide formation .
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Purification: Column chromatography or recrystallization achieves >95% purity.
Biological Activities and Mechanistic Insights
Although direct studies on N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide are scarce, its structural analogs provide clues to potential biological roles.
Anti-inflammatory and Analgesic Properties
Compounds with phenoxy substituents, such as N-[4-(benzyloxy)phenyl]butanamide, inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis . Molecular docking studies suggest that the aminomethyl group in N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide could bind COX-2’s active site, warranting experimental validation.
Antiviral Activity
The 4-(aminomethyl)benzamide scaffold has been optimized for antiviral applications. CBS1118 inhibits Ebola virus entry with an EC₅₀ of 0.8 μM by blocking viral fusion with host cells . Structural similarities raise the possibility that N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide could be modified to enhance antiviral potency .
Structure-Activity Relationship (SAR) Considerations
Modifications to the aminomethylphenyl and phenoxybutanamide groups significantly influence biological activity:
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Aminomethyl Substituent:
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Phenoxy Group:
Future Directions and Research Gaps
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Pharmacological Profiling:
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Synthetic Chemistry:
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Computational Modeling:
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Perform molecular dynamics simulations to predict binding affinities for COX-2 or viral fusion proteins.
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